molecular formula C4H9ClOS B1617415 2-((2-Chloroethyl)thio)ethanol CAS No. 693-30-1

2-((2-Chloroethyl)thio)ethanol

Cat. No.: B1617415
CAS No.: 693-30-1
M. Wt: 140.63 g/mol
InChI Key: ZGFPMAMREQRRRB-UHFFFAOYSA-N
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Description

2-((2-Chloroethyl)thio)ethanol is a bifunctional organic compound that integrates a thioether and an alcohol group, structurally analogous to 2-chloroethanol (CAS 107-07-3), a known precursor in chemical synthesis . This combination suggests its potential utility as a versatile building block in organic synthesis and materials science. Researchers may employ this compound in the development of sulfur-functionalized molecules, study its reactivity in nucleophilic substitution reactions at the chloroalkyl site, or explore its use in synthesizing more complex structures like ligands or pharmaceutical intermediates. Similar chloroethanol derivatives are used in the manufacture of specialty chemicals, including pharmaceuticals, biocides, and plasticizers, and as solvents for polymers . As a reagent, it offers a pathway to introduce the 2-(alkylthio)ethanol moiety into target molecules. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use. Appropriate safety protocols must be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethylsulfanyl)ethanol
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InChI

InChI=1S/C4H9ClOS/c5-1-3-7-4-2-6/h6H,1-4H2
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InChI Key

ZGFPMAMREQRRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9ClOS
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DSSTOX Substance ID

DTXSID00219352
Record name 2-((2-Chloroethyl)thio)ethanol
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Molecular Weight

140.63 g/mol
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CAS No.

693-30-1
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Record name 2-((2-Chloroethyl)thio)ethanol
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Record name 2-((2-Chloroethyl)thio)ethanol
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Record name 2-[(2-chloroethyl)sulfanyl]ethan-1-ol
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Record name 2-((2-CHLOROETHYL)THIO)ETHANOL
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Synthetic Methodologies and Precursors for 2 2 Chloroethyl Thio Ethanol

Historical Synthetic Routes and Their Evolution

The synthesis of 2-((2-Chloroethyl)thio)ethanol has evolved over time, with early methods often being replaced by more efficient and safer protocols.

Early syntheses of this compound were often associated with the production of sulfur mustards. One of the foundational methods involved the reaction of thiodiglycol (B106055) with a chlorinating agent. Thiodiglycol itself was typically prepared from the reaction of 2-chloroethanol (B45725) with sodium sulfide (B99878) wikipedia.org. The subsequent chlorination of thiodiglycol could be achieved using various reagents, such as hydrogen chloride nih.gov.

Another early approach involved the reaction of ethylene (B1197577) oxide with hydrogen sulfide to produce 2-mercaptoethanol (B42355), which could then be further reacted to yield the desired product atamanchemicals.com. These early methods, while effective, often suffered from low yields and the production of significant amounts of byproducts.

A summary of early preparative approaches is presented in Table 1.

Table 1: Overview of Early Synthetic Approaches

Precursors Reagents Key Reaction Reference
2-Chloroethanol, Sodium Sulfide - Formation of Thiodiglycol wikipedia.org
Thiodiglycol Hydrogen Chloride Chlorination nih.gov

Over time, synthetic protocols were refined to improve yield, purity, and safety. One significant improvement was the direct reaction of diethylene glycol with thionyl chloride google.com. This method offers a more direct route to the target compound, avoiding the need to first synthesize and isolate thiodiglycol.

Another improved method involves the reaction of ethylene oxide with ethyl mercaptan, which can be promoted by ammonium (B1175870) hydroxide (B78521) to increase the reaction rate and yield of 2-(ethylthio)ethanol (B52129), a related compound, suggesting a potential pathway for the synthesis of this compound with appropriate modifications google.com.

More recent developments have focused on nucleophilic substitution reactions. For instance, sulfur-containing compounds can be synthesized by introducing thiol groups on the side chain of a substituted 1-(2-chloroethyl)piperazine (B3192190) or 1-(2-hydroxyethyl)piperazine via nucleophilic substitution mdpi.com. While not a direct synthesis of this compound, these methods highlight the evolution towards more controlled and versatile synthetic strategies.

A patent describes a process for producing 2-(2'-chloroethoxy)ethanol by reacting diethylene glycol with hydrogen chloride, which can be seen as an alternative to using thionyl chloride google.com.

Precursor Chemistry and Feedstock Analysis

The quality and purity of the starting materials are critical for the successful synthesis of this compound.

The primary precursors for the synthesis of this compound include thiodiglycol, diethylene glycol, 2-mercaptoethanol, ethylene oxide, and various chlorinating agents.

Thiodiglycol (bis(2-hydroxyethyl)sulfide): This is a key intermediate. It is a colorless liquid, miscible with water and polar organic solvents wikipedia.org. Its purity is crucial as impurities can lead to side reactions during chlorination.

Diethylene Glycol: A common industrial chemical, it serves as a direct precursor in some improved synthetic routes google.com. It is a colorless, odorless, and hygroscopic liquid.

2-Mercaptoethanol: This compound is used in syntheses involving the introduction of a thioethanol group atamanchemicals.com. It is a liquid with a characteristic unpleasant odor.

Ethylene Oxide: A highly reactive gas, it is a precursor for both thiodiglycol and 2-mercaptoethanol wikipedia.orgatamanchemicals.com. Its handling requires special precautions due to its flammability and toxicity.

Thionyl Chloride (SOCl₂): A common chlorinating agent used to convert hydroxyl groups to chloro groups google.com. It is a colorless to yellow fuming liquid with a pungent odor.

Hydrogen Chloride (HCl): Used as a chlorinating agent in some of the earlier methods nih.gov.

The characterization of these precursors typically involves techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify any potential contaminants. Physical properties such as boiling point, melting point, and density are also important for quality control.

Table 2: Physical Properties of Key Precursors

Precursor Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
Thiodiglycol C₄H₁₀O₂S 122.19 283 -10
Diethylene Glycol C₄H₁₀O₃ 106.12 244-245 -10.45
2-Mercaptoethanol C₂H₆OS 78.13 157 -100
Ethylene Oxide C₂H₄O 44.05 10.7 -111.3

The purity of the precursors is paramount to prevent the formation of unwanted byproducts. For example, in the synthesis from thiodiglycol, impurities in the starting material can lead to a complex mixture of chlorinated products.

Stoichiometry, the molar ratio of reactants, must be carefully controlled to maximize the yield of this compound and minimize waste. In the reaction of diethylene glycol with thionyl chloride, for instance, the molar ratio of the reactants is a critical parameter that needs to be optimized google.com. An excess of the chlorinating agent can lead to the formation of bis(2-chloroethyl) ether, while an insufficient amount will result in incomplete conversion of the diethylene glycol.

Optimization of Synthetic Routes

Optimizing the synthetic route involves adjusting various reaction parameters to achieve the highest possible yield and purity of the final product. Key parameters that are often optimized include temperature, pressure, reaction time, and the use of catalysts or promoters.

For the synthesis of 2-(ethylthio)ethanol from ethylene oxide and ethyl mercaptan, it was found that using ammonium hydroxide as a promoter increased the reaction rate. The reaction was carried out at temperatures in the range of 150 to 200°F and pressures in the range of 45 to 70 psig google.com.

In the synthesis of 2-(2'-chloroethoxy)ethanol from diethylene glycol and hydrogen chloride, the extraction of the product with a suitable solvent was a key optimization step to obtain a high-purity product google.com.

A patent for the preparation of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol and thionyl chloride details the importance of controlling the reaction temperature. The dropwise addition of thionyl chloride is carried out at 15-30°C to control the exothermic reaction google.com.

The optimization of the synthesis of related sulfur-containing compounds also provides valuable insights. For example, in the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, the choice of solvent was found to be critical, with ethanol (B145695) providing the best results mdpi.com.

Table 3: Optimization Parameters for Related Syntheses

Reaction Optimized Parameter Value/Condition Outcome Reference
Ethylene oxide + Ethyl mercaptan Promoter Ammonium hydroxide Increased reaction rate google.com
Diethylene glycol + Hydrogen chloride Purification Solvent extraction High-purity product google.com
Diethylene glycol + Thionyl chloride Temperature 15-30°C during addition Controlled reaction google.com

Catalyst and Reagent Selection for Enhanced Synthesis

The selection of appropriate catalysts and reagents is paramount for an efficient synthesis. In reactions involving chlorination steps, which may be part of a multi-step synthesis of the target compound, iron(III) chloride is a commonly used catalyst. For the core reaction of forming the thioether bond, a base is typically required to facilitate the nucleophilic attack.

Thionyl chloride is a key reagent used for converting hydroxyl groups into the more reactive chloro groups, a common strategy in synthesizing chlorinated compounds. chemicalbook.com For instance, the synthesis of 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) from triethylene glycol utilizes thionyl chloride. chemicalbook.com

Table 2: Key Catalysts and Reagents in the Synthesis of Related Thioethers

Catalyst/Reagent Function Example of Use
Iron(III) chloride Catalyst for chlorination Used in chlorination steps of aromatic precursors.
Thionyl chloride Chlorinating agent Converts alcohols to alkyl chlorides. chemicalbook.com

| Base | Promotes nucleophilic attack | Used in the alkylation of thiols. |

Stereochemical Considerations in Synthesis (if applicable)

The molecule this compound (Cl-CH₂CH₂-S-CH₂CH₂-OH) is achiral as it does not possess a stereocenter. Therefore, its synthesis does not inherently involve the formation of stereoisomers.

Chiral Synthesis and Resolution Studies

As this compound is an achiral molecule, chiral synthesis and resolution studies are not applicable for its direct preparation. Such studies would become relevant if a chiral center were introduced into the molecule, for example, by substitution at one of the carbon atoms to create a stereocenter. While the search results mention biocatalytic synthesis and enzymatic resolution for other chiral alcohols, there is no specific information regarding chiral derivatives of this compound. mdpi.comresearchgate.net

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective synthetic approaches are not relevant to the synthesis of this compound due to its achiral nature. These strategies are employed in the synthesis of molecules with multiple stereocenters to control the formation of specific diastereomers or in the synthesis of chiral molecules to produce a single enantiomer.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves considerations such as atom economy and reaction efficiency.

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. studypulse.au For the synthesis of this compound, an addition reaction would theoretically have a 100% atom economy. However, many common synthetic routes are substitution reactions, which inherently generate byproducts, thus lowering the atom economy.

For example, in a substitution reaction where a leaving group is replaced, the leaving group and any associated ions become waste products. Maximizing reaction efficiency by optimizing conditions to achieve a high percentage yield is another key aspect of green chemistry. preproom.org While specific atom economy calculations for the synthesis of this compound were not found in the search results, the general principles can be applied to evaluate different synthetic routes. A patent for an atom-economical synthesis of thiol compounds suggests that advancements in this area are being explored. google.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1-Bromo-2-chloroethane
1-Chloro-4-[(2-chloroethyl)thio]benzene
2-Mercaptoethanol
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Acetonitrile
Dimethyl sulfoxide (B87167) (DMSO)
Dimethylformamide (DMF)
Iron(III) chloride
Sodium sulfide
Thiodiglycol
Thionyl chloride

Solvent Minimization and Alternative Media

The reduction and replacement of traditional, often hazardous, organic solvents are cornerstones of green synthetic chemistry. For the synthesis of this compound and related organosulfur compounds, several strategies have been explored to minimize solvent use and employ more environmentally benign media.

One of the most effective methods for reducing reliance on organic solvents is the use of Phase-Transfer Catalysis (PTC) . jetir.org This technique is highly valuable in green chemistry because it facilitates reactions between reactants located in separate immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). jetir.orgias.ac.in By using a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the reactive species across the phase boundary, the need for a single solvent that dissolves all components is eliminated. jetir.orgbiomedres.us This allows for the use of water as a primary solvent, significantly reducing the organic solvent load and associated waste. jetir.org The PTC methodology is applicable to both liquid-liquid and solid-liquid reaction systems. ias.ac.in

The use of alternative, greener solvents is another key approach. Ethanol, recognized as a green solvent, has been successfully used in the synthesis of sulfur-containing compounds. mdpi.com For related compounds, catalyst-free reactions in ethanol have been developed, highlighting its utility in creating more sustainable processes. mdpi.com In contrast, some established industrial methods for similar chloroethoxy ethanols have relied on extraction processes using traditional solvents like benzene, toluene, xylene, and various chlorinated hydrocarbons, which are now being phased out due to environmental and health concerns. google.comgoogle.com

Solvent-free synthesis represents the ideal scenario for solvent minimization. For some organosulfur compounds, reactions have been achieved without any solvent, often aided by techniques like microwave irradiation, which can accelerate reaction rates. researchgate.net Furthermore, the development of magnetically recoverable catalysts may also contribute to reducing solvent usage in these syntheses. nih.govrsc.org

Table 1: Comparison of Solvent Systems in Organosulfur Compound Synthesis

Synthetic ApproachSolvent SystemAdvantagesDisadvantagesRelevant Compounds
Phase-Transfer Catalysis (PTC) Biphasic (e.g., Water/Organic)Reduces organic solvent volume; enables use of water; can increase reaction rates. jetir.orgbiomedres.usRequires a catalyst; may still use some organic solvent.General Organosulfur Synthesis
Green Solvents EthanolLower toxicity; renewable resource; effective for some sulfur-containing compounds. mdpi.comMay not be suitable for all reaction types or scales.Sulfur-containing ethyl piperazines mdpi.com
Traditional Solvents Benzene, Toluene, XyleneEstablished industrial processes; effective for extraction. google.comHigh toxicity; environmental persistence; stringent regulations.2-(2'-chloroethoxy)ethanol google.com
Solvent-Free None (Microwave-assisted)Eliminates solvent waste; can lead to rapid reactions. researchgate.netLimited to specific reactions; potential for localized overheating.Schiff bases researchgate.net

Waste Reduction Strategies

Minimizing waste is a critical goal in chemical production, governed by the principle that it is better to prevent waste than to treat it after it has been created. researchgate.net Strategies for the synthesis of this compound focus on improving reaction efficiency, recycling materials, and utilizing cleaner catalytic systems.

Recyclable catalysts are a primary strategy for waste reduction. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. In the synthesis of organosulfur compounds, magnetically recoverable catalysts, often based on iron nanoparticles, have shown promise. nih.govrsc.org These catalysts can be removed from the reactor using a magnetic field and reused multiple times with minimal loss of efficiency, which significantly cuts down on waste and operational costs. nih.govnih.gov Another example from a related process is the recycling of boric acid, which can be used as a reagent and subsequently recovered and reused. google.com

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, thereby reducing waste. dss.go.th This approach uses enzymes or whole microorganisms to perform chemical transformations under mild, aqueous conditions. dss.go.th For instance, bacteria such as Alcaligenes xylosoxydans and Rhodococcus sp. have been shown to transform thiodiglycol, a closely related compound, into other useful chemicals. dss.go.thnih.govnih.gov Such biocatalytic processes are highly specific, leading to fewer byproducts and cleaner waste streams. dss.go.th The use of microorganisms for these transformations operates at ambient temperature and pressure, further reducing the energy footprint and associated waste. researchgate.net

Table 2: Overview of Waste Reduction Strategies

StrategyDescriptionKey BenefitsExample Application
Recyclable Catalysts Use of catalysts that can be easily separated and reused over multiple cycles.Reduces catalyst waste; lowers operational costs; minimizes contamination of the final product. nih.govrsc.orgMagnetically recoverable Co-N-C catalysts for C-S bond cleavage; rGO/Fe3O4-CuO nanocomposites. nih.govresearchgate.net
Biocatalysis Employment of microorganisms or isolated enzymes to catalyze reactions.Environmentally friendly; operates under mild conditions (ambient temp/pressure); high selectivity reduces byproducts. dss.go.thAlcaligenes xylosoxydans for the transformation of thiodiglycol. dss.go.thnih.gov
Byproduct Recycling Recovering and reusing reagents or byproducts from the reaction.Conserves resources; reduces disposal costs; improves atom economy.Recovery and reuse of boric acid in the synthesis of chloroethoxy ethanols. google.com
Process Optimization Designing the production process to maximize efficiency and minimize effluent.Eliminates or reduces waste streams at the source. oecd.orgtexas.govThiodiglycol production with no loaded wastewater generation. oecd.org

Chemical Transformations and Reactivity Profiles of 2 2 Chloroethyl Thio Ethanol

Nucleophilic Substitution Reactions

The electron-deficient carbon atom bonded to the chlorine atom is a prime site for attack by nucleophiles, leading to the displacement of the chloride ion. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular Nucleophilic Substitution

The most prominent reaction of 2-((2-Chloroethyl)thio)ethanol, particularly under basic conditions, is an intramolecular nucleophilic substitution. researchgate.net The reaction proceeds via a two-step mechanism. First, a rapid equilibrium is established where a base, such as a hydroxide (B78521) ion, deprotonates the terminal hydroxyl group to form the corresponding alkoxide. researchgate.net This is followed by a slower, rate-determining step in which the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing it and forming a stable six-membered heterocyclic ring, 1,4-oxathiane (B103149). researchgate.netwikipedia.org

This type of reaction, often referred to as an intramolecular Williamson ether synthesis, is a specific hydroxide ion-catalyzed process. researchgate.net The propensity for this cyclization is high due to the formation of a thermodynamically stable, strain-free six-membered ring. wikipedia.org The analogous compound, sulfur mustard (bis(2-chloroethyl)sulfide), also readily undergoes intramolecular cyclization to form a reactive cyclic sulfonium (B1226848) ion. nih.gov

ReactantConditionsMajor ProductReaction Type
This compoundAqueous alkali (e.g., NaOH, KOH)1,4-OxathianeIntramolecular Nucleophilic Substitution (SNi)

Effects of Solvent and Leaving Group on Substitution Pathways

The choice of solvent plays a critical role in directing the outcome of reactions involving this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the nucleophile and the leaving group. Water, in particular, encourages substitution reactions. chemguide.co.uk However, in the presence of a base, these solvents can also facilitate the deprotonation of the alcohol, promoting intramolecular cyclization. researchgate.net

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are effective at solvating cations but not anions, leaving the nucleophile "bare" and more reactive. This generally increases the rate of SN2 reactions.

Non-polar Solvents: Reactions in non-polar solvents are generally slower.

The leaving group in this molecule is chloride. In the context of alkyl halides, chloride, bromide, and iodide are all effective leaving groups. libretexts.org While their reactivity is broadly similar, the higher electronegativity of chlorine compared to bromine or iodine increases the acidity of the hydrogen atoms on the adjacent carbon (the β-hydrogens). libretexts.org This can make the substrate slightly more susceptible to elimination reactions compared to its bromo- or iodo-analogs under certain basic conditions. libretexts.org

Elimination Reactions

In competition with nucleophilic substitution, this compound can undergo elimination reactions, typically through a bimolecular (E2) mechanism, to form an alkene.

Dehydrochlorination Pathways

Dehydrochlorination involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a double bond. For this compound, this would lead to the formation of 2-(vinylthio)ethanol. This reaction is strongly promoted by strong, non-nucleophilic bases. libretexts.org

The mechanism is a concerted E2 process where the base removes a proton from the carbon adjacent to the chloro-substituted carbon, while simultaneously the C-Cl bond breaks and the π-bond forms. libretexts.org However, for this specific substrate, the term "dehydrochlorination" is also used to describe the base-catalyzed intramolecular cyclization to 1,4-oxathiane, as the net result is the loss of HCl from the molecule to form the cyclic ether. researchgate.net Kinetic studies on the alkaline dehydrochlorination of 2-chloroethanol (B45725) and related structures confirm that the reaction proceeds through a conjugate base (the alkoxide), which then cyclizes. researchgate.net

Factors Influencing Elimination versus Substitution

The competition between substitution and elimination is a fundamental aspect of alkyl halide reactivity and is governed by several factors. chemguide.co.uk

Base/Nucleophile Strength and Steric Hindrance: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination over substitution because their bulk makes it difficult to approach the electrophilic carbon for an SN2 attack, but they can easily abstract a proton from the periphery of the molecule. libretexts.org Strong, unhindered bases like hydroxide can act as both a nucleophile and a base, often leading to a mixture of products. chemguide.co.uk

Solvent: A less polar solvent, such as pure ethanol (B145695), favors elimination, whereas more polar solvents like water encourage substitution. chemguide.co.uk

Temperature: Increasing the reaction temperature generally favors elimination over substitution. chemguide.co.ukmasterorganicchemistry.com Elimination reactions result in an increase in the number of product molecules (alkene, chloride ion, and protonated base), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway. masterorganicchemistry.com

Substrate Structure: The substrate is a primary alkyl chloride. Primary halides typically favor SN2 substitution. Elimination is generally disfavored for primary halides unless a sterically hindered base is used. chemguide.co.uk

ConditionFavored PathwayRationale
High Temperature Elimination (E2)Increases the contribution of the entropy term (-TΔS) to the Gibbs free energy, favoring the creation of more product molecules. chemguide.co.ukmasterorganicchemistry.com
Concentrated, Strong Base Elimination (E2)High concentration of base favors the bimolecular E2 pathway. chemguide.co.uk
Sterically Hindered Base Elimination (E2)Nucleophilic attack (SN2) is sterically blocked, while proton abstraction (E2) is still possible. libretexts.org
Ethanol as Solvent Elimination (E2)Ethanol is less polar than water and better promotes elimination pathways. chemguide.co.uk
Aqueous Solution (e.g., aq. NaOH) Substitution (SN2/Intramolecular)Water is a polar solvent that solvates ions well, favoring substitution mechanisms. chemguide.co.uk
Weak Base/Good Nucleophile Substitution (SN2)A species that is a better nucleophile than a base will preferentially attack the electrophilic carbon. libretexts.org

Oxidation Reactions Involving the Sulfur Atom

The sulfur atom in this compound is susceptible to oxidation, a common transformation for thioethers. This process can lead to the formation of sulfoxides and subsequently sulfones, each with distinct chemical properties and reactivity profiles. The degree of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions.

Thioether Oxidation to Sulfoxides

The initial oxidation of the thioether functionality in this compound yields the corresponding sulfoxide (B87167), 2-((2-chloroethyl)sulfinyl)ethanol. This transformation involves the addition of a single oxygen atom to the sulfur atom. A variety of oxidizing agents can accomplish this, with hydrogen peroxide and sodium periodate (B1199274) being common choices. tandfonline.comorganic-chemistry.org For instance, the oxidation of various organic sulfides to sulfoxides can be achieved using 30% hydrogen peroxide in the presence of a catalyst. organic-chemistry.org

In a study on the oxidation of 2-chloroethyl sulfides, dimethyl sulfoxide (DMSO) was also used as the oxidant. acs.org The selective oxidation of thioethers to sulfoxides is a critical transformation in organic synthesis, and various methods have been developed to achieve this without over-oxidation to the sulfone. organic-chemistry.orgarkat-usa.org One approach involves the use of a recyclable pseudocyclic hypervalent iodine reagent, benziodoxole triflate, which allows for the selective oxidation of various organic sulfides to sulfoxides under mild conditions. arkat-usa.org Another method employs a metal-free quinoid catalyst with oxygen as the oxidant at room temperature. organic-chemistry.org

While specific experimental data for the direct oxidation of this compound to its sulfoxide is not extensively detailed in the provided search results, the general principles of thioether oxidation are well-established. For example, the oxidation of 2-chloroethyl ethyl sulfide (B99878), a structurally similar compound, with hydrogen peroxide in the presence of an ionic liquid catalyst has been shown to produce the corresponding sulfoxide with high selectivity. researchgate.net

Table 3.3.1: Reagents for Thioether to Sulfoxide Oxidation

Oxidizing AgentCatalyst/ConditionsSelectivityReference
Hydrogen Peroxide (30%)Recyclable silica-based tungstateGood to excellent organic-chemistry.org
Dimethyl Sulfoxide (DMSO)Not specifiedNot specified acs.org
Benziodoxole triflateMild conditionsHigh arkat-usa.org
Oxygen (O₂)Metal-free quinoid catalyst, room temp.High organic-chemistry.org
Sodium Periodate (NaIO₄)Aqueous methanol (B129727)High tandfonline.com

Sulfoxide Oxidation to Sulfones

Further oxidation of the sulfoxide, 2-((2-chloroethyl)sulfinyl)ethanol, leads to the formation of the corresponding sulfone, 2-((2-chloroethyl)sulfonyl)ethanol. This step requires a stronger oxidizing agent or more forcing reaction conditions compared to the initial oxidation of the thioether. Hydrogen peroxide is a common reagent for this transformation. tandfonline.com For instance, treating a thioether with four equivalents of hydrogen peroxide in trifluoroacetic acid can yield the bis-sulfone in high yield. tandfonline.com

The synthesis of related sulfonyl compounds often involves the oxidation of a corresponding thioether or sulfoxide. For example, 2-[2-(2-Chloroethl)sulfonyl]ethoxyethanamine hydrochloride can be synthesized from its thioether precursor, and hydrogen peroxide is a common reagent for such oxidation reactions. The synthesis of 2-((2-chloroethyl)sulfonyl)ethylamine HCl salt has been achieved through the chlorination and oxidation of 2-(2'-hydroxyethylmercapto)ethylamine using chlorine gas. mdpi.com

Table 3.3.2: Reagents for Sulfoxide to Sulfone Oxidation

Oxidizing AgentCatalyst/ConditionsProductReference
Hydrogen Peroxide (H₂O₂)Trifluoroacetic acid (4 equiv.)Bis-sulfone tandfonline.com
Hydrogen Peroxide (H₂O₂)Not specifiedSulfone
Chlorine Gas (Cl₂)Concentrated hydrochloric acidSulfonyl chloride mdpi.com

Selective Oxidation Methodologies

Achieving selective oxidation of the thioether to either the sulfoxide or the sulfone is a key challenge in the chemistry of sulfur-containing compounds. The outcome of the reaction is highly dependent on the choice of oxidant, stoichiometry, and reaction conditions.

For selective oxidation to the sulfoxide, milder oxidizing agents or controlled stoichiometry are typically employed. As mentioned previously, reagents like benziodoxole triflate and certain catalytic systems with molecular oxygen have demonstrated high selectivity for sulfoxide formation. organic-chemistry.orgarkat-usa.org The use of one equivalent of potassium periodate (KIO₄) in aqueous methanol has been effective for the preparation of mono-sulfoxides. tandfonline.com In a study on a mustard agent simulant, 2-chloroethyl ethyl sulfide, selective oxidation to the sulfoxide was achieved with over 97% yield using 30% hydrogen peroxide in an ionic liquid medium. researchgate.net This method was effective even at low temperatures and the ionic liquid could be recycled. researchgate.net

For the selective synthesis of the sulfone, stronger oxidizing agents or an excess of the oxidant are generally required. Using two equivalents of sodium periodate (NaIO₄) in aqueous methanol has been shown to produce bis-sulfoxides. tandfonline.com Similarly, using an excess of hydrogen peroxide can drive the oxidation to the sulfone. tandfonline.com The choice of catalyst can also dictate the selectivity. For instance, in the oxidation of sulfides with 30% hydrogen peroxide, a tantalum carbide catalyst favors the formation of sulfoxides, while a niobium carbide catalyst efficiently produces sulfones. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the modification of the compound's structure and properties.

Esterification and Etherification Reactions

Esterification

The hydroxyl group of this compound can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. d-nb.infolibretexts.org The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and is a reversible process. d-nb.info A more reactive approach involves the use of acyl chlorides, which react vigorously with alcohols at room temperature to produce an ester and hydrogen chloride gas. d-nb.infonih.gov For example, the reaction of ethanoyl chloride with ethanol yields ethyl ethanoate. nih.gov

Another common method for esterification is the reaction with an acid anhydride (B1165640). libretexts.org This reaction is generally slower than with acyl chlorides and may require heating. d-nb.info For instance, ethanol reacts with acetic anhydride, often with gentle warming, to form ethyl ethanoate and acetic acid. doubtnut.com

Etherification

The hydroxyl group can also be converted into an ether through reactions such as the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.org This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.orgbyjus.com A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. masterorganicchemistry.com The Williamson ether synthesis is a versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.org

Table 3.4.1: General Conditions for Esterification and Etherification

ReactionReagentCatalyst/ConditionsProduct TypeReference
EsterificationCarboxylic AcidStrong acid (e.g., H₂SO₄), heatEster d-nb.info
EsterificationAcyl ChlorideRoom temperatureEster d-nb.infonih.gov
EsterificationAcid AnhydrideWarmingEster d-nb.infolibretexts.org
EtherificationAlkyl HalideStrong base (e.g., NaH)Ether masterorganicchemistry.comwikipedia.org

Oxidation of the Hydroxyl Group

The primary alcohol functionality in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemistrysteps.comlibretexts.orguhcl.edu

Oxidation to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.org Pyridinium chlorochromate (PCC) is a classic reagent for this selective transformation. d-nb.infochemistrysteps.comlibretexts.org The reaction is typically carried out in a non-aqueous solvent, such as dichloromethane. chemistrysteps.com Other mild oxidizing agents include Dess-Martin periodinane (DMP). libretexts.org

To achieve oxidation to the carboxylic acid, a stronger oxidizing agent is necessary, or the reaction conditions must be adjusted to allow for the initial aldehyde to be further oxidized. chemistrysteps.comchemicalbook.com Common strong oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromic acid (prepared from CrO₃ and aqueous sulfuric acid). uhcl.edu When using a strong oxidizing agent, the primary alcohol is first oxidized to an aldehyde, which is then rapidly oxidized to the carboxylic acid. chemistrysteps.comchemicalbook.com A Chinese patent describes a method for synthesizing 2-(2-chloroethoxy)acetic acid by the direct oxidation of 2-chloroethoxy ethanol with nitric acid in water. google.com

Table 3.4.2: Oxidation Products of the Hydroxyl Group

Oxidizing AgentProductConditionsReference
Pyridinium Chlorochromate (PCC)AldehydeDichloromethane d-nb.infochemistrysteps.comlibretexts.org
Dess-Martin Periodinane (DMP)AldehydeMilder conditions than PCC libretexts.org
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong oxidizing conditions uhcl.edu
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidizing conditions uhcl.edu
Nitric Acid (HNO₃)Carboxylic AcidAqueous solution google.com

Nucleophilic Attack at the Hydroxyl-Bearing Carbon

The hydroxyl (-OH) group in this compound is, by itself, a poor leaving group (OH⁻). Consequently, direct nucleophilic attack at the hydroxyl-bearing carbon via an Sₙ2 mechanism is unfavorable. For a substitution reaction to occur at this position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by protonation under acidic conditions or by reaction with specific reagents to form an intermediate ester or complex.

Once activated, the carbon atom becomes susceptible to attack by a range of nucleophiles. A common laboratory method for such a transformation is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into a chloroalkane. This process is analogous to the preparation of 2-(2-chloroethoxy)ethanol (B196239) from diethylene glycol, where thionyl chloride is used to replace a hydroxyl group with a chlorine atom google.com. In the case of this compound, this would result in the formation of bis(2-chloroethyl)sulfide, also known as sulfur mustard nih.gov.

The general scheme for this type of reaction involves two steps:

Activation: ROH + Activating Agent → RO-LG (where LG is a good leaving group)

Substitution: RO-LG + Nu⁻ → R-Nu + LG⁻ (where Nu is a nucleophile)

The table below outlines potential transformations involving nucleophilic attack at the hydroxyl-bearing carbon after activation.

Activating AgentNucleophile (Nu⁻)Product
H₂SO₄ (acid catalyst)Br⁻2-((2-Bromoethyl)thio)ethyl chloride
SOCl₂ (Thionyl chloride)Cl⁻ (from reagent)Bis(2-chloroethyl)sulfide
TsCl (Tosyl chloride)CN⁻ (Cyanide)3-((2-Chloroethyl)thio)propanenitrile
PBr₃ (Phosphorus tribromide)Br⁻ (from reagent)1-Bromo-2-((2-chloroethyl)thio)ethane

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic sulfur atom and an electrophilic carbon center (C-Cl bond) separated by an ethylene (B1197577) bridge, creates a predisposition for intramolecular reactions.

Intramolecular Cyclization Pathways

A prominent reaction pathway for this compound is intramolecular cyclization. The thioether sulfur atom can act as an internal nucleophile, attacking the carbon atom bonded to the chlorine. This process, known as anchimeric assistance or neighboring group participation, results in the displacement of the chloride ion and the formation of a cyclic sulfonium salt intermediate. This type of transformation is well-documented for analogous compounds like bis(2-chloroethyl)sulfide, which cyclizes to form a highly reactive episulfonium ion nih.gov. This cyclic intermediate is significantly more reactive than its acyclic precursor. The reaction is a rapid, intramolecular Sₙ2-type displacement.

Formation of Sulfur-Containing Heterocycles

The intramolecular cyclization described above is, in itself, a method for forming a sulfur-containing heterocycle: a 2-(hydroxyethyl)thiranium chloride salt (a cyclic episulfonium salt). This three-membered ring is highly strained and thus very susceptible to subsequent nucleophilic attack, which opens the ring.

If the nucleophile is the molecule's own hydroxyl group, a second intramolecular reaction can occur, leading to the formation of a six-membered heterocycle. This would result in a derivative of 1,4-oxathiane. The formation of various sulfur-containing heterocycles, such as thiazolines and thiazoloindazoles, often involves cyclization steps where a sulfur nucleophile attacks an electrophilic center within the same molecule rsc.orgacs.org. While not starting from this compound, these syntheses illustrate the general principle of forming stable sulfur-containing rings through intramolecular reactions.

The table below summarizes potential heterocyclic structures originating from this compound.

Reaction TypeIntermediate/ProductRing System
Intramolecular Sₙ22-(hydroxyethyl)thiranium ionThirane (3-membered ring)
Intramolecular Attack by -OH1,4-Oxathiane derivative1,4-Oxathiane (6-membered ring)

Skeletal Rearrangements Under Specific Conditions

While specific skeletal rearrangements for this compound are not extensively documented in the provided literature, the reactivity of related organosulfur compounds suggests such transformations are possible under certain conditions. For instance, Pummerer-type rearrangements occur when sulfoxides bearing an alpha-hydrogen are treated with an activating agent like acetic anhydride acs.org.

For this compound, a hypothetical Pummerer rearrangement could be envisioned if the thioether were first oxidized to a sulfoxide (2-((2-chloroethyl)sulfinyl)ethanol). Upon activation, this sulfoxide could rearrange to form an α-substituted thioether. Another possibility includes rearrangements promoted by reagents that facilitate the formation of cationic intermediates. For example, reactions of certain bicyclic alcohols with thionyl chloride are known to induce profound skeletal rearrangements driven by the migration of an oxygen atom nih.gov. A similar principle could apply to thio-analogs, where a thioether group might participate in or trigger a rearrangement under specific activating conditions. However, such pathways remain speculative for this molecule without direct experimental evidence.

Polymerization Potential and Oligomerization Studies

The bifunctional nature of this compound makes it a suitable candidate for polycondensation reactions. The molecule possesses both a nucleophilic site (the hydroxyl group) and an electrophilic site (the carbon bearing the chlorine atom), allowing for self-condensation.

Mechanistic Aspects of Oligomer and Polymer Formation

The polymerization of this compound would likely proceed via a step-growth mechanism. In the presence of a base to deprotonate the hydroxyl group, the resulting alkoxide of one molecule can act as a nucleophile, attacking the chloro-substituted carbon of another molecule. This nucleophilic substitution reaction displaces the chloride ion and forms an ether linkage, resulting in a dimer.

This process can continue, with the hydroxyl end of the dimer reacting with another monomer, and so on, to form trimers, tetramers, and eventually a high molecular weight polymer. The resulting polymer would have a repeating unit of (-O-CH₂CH₂-S-CH₂CH₂-), forming a poly(thioether ether). As with all step-growth polymerizations, the reaction would initially produce a mixture of oligomers of various lengths. The progression from monomer to polymer is illustrated in the table below. Related compounds are noted for their use in polymer chemistry solubilityofthings.com. For instance, thiodiglycol (B106055) is employed as a chain transfer agent in some polymerization processes, highlighting the role of such sulfur-containing diols in polymer manufacturing wikipedia.orgebi.ac.uk.

Structure NameChemical StructureFormula
MonomerHO-CH₂CH₂-S-CH₂CH₂-ClC₄H₉ClOS
DimerHO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-ClC₈H₁₇ClO₂S₂
TrimerHO-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-O-CH₂CH₂-S-CH₂CH₂-ClC₁₂H₂₅ClO₃S₃
Polymer Repeat Unit-[O-CH₂CH₂-S-CH₂CH₂]-(C₄H₈OS)n

Factors Influencing Degree of Polymerization

The polymerization of this compound is a complex process that can theoretically proceed through various mechanisms, given its bifunctional nature with both a hydroxyl (-OH) group and a reactive chloroethylthio group (-S-CH₂CH₂-Cl). The most probable route for polymerization is a self-condensation reaction, a type of step-growth polymerization, where the hydroxyl group of one monomer reacts with the chloroethyl group of another, eliminating a molecule of hydrogen chloride (HCl) to form a poly(thioether-ether) structure. The degree of polymerization (DP), which dictates the average number of monomer units in the final polymer chain and thus its molecular weight, is governed by several critical factors. These factors are primarily derived from the fundamental principles of step-growth and condensation polymerization, as direct experimental studies on this specific monomer are not extensively documented in publicly available literature.

Monomer Concentration In polymerization reactions, the concentration of the monomer plays a pivotal role. For interfacial polymerization processes, increasing the monomer concentration in their respective phases can lead to a higher degree of polymerization and a denser polymer network. aidic.it However, in solution or bulk polymerization, the effect can be more complex. Higher monomer concentrations generally increase the polymerization rate. In dispersion polymerizations of related thioether-containing monomers, lower monomer concentrations (e.g., ≤4 wt%) have been shown to produce well-defined particles, while higher concentrations (10 wt%) can lead to a broadening of the particle dispersity, and very high concentrations (30 wt%) may cause the solution to solidify as particles fuse. db-thueringen.de This suggests that an optimal monomer concentration exists to achieve a high degree of polymerization without leading to uncontrolled side reactions or process complications.

Temperature Temperature is a critical parameter in polycondensation reactions. google.com An increase in temperature typically accelerates the reaction rate, which can lead to a higher degree of polymerization within a given timeframe. mdpi.com However, excessively high temperatures can have detrimental effects. They can promote side reactions, such as chain transfer or degradation of the monomer or the resulting polymer, which can limit the achievable molecular weight. rsc.org For the synthesis of aryl polyethers and thioethers, polycondensation temperatures are typically in the range of 100°C to 400°C, depending on the reactivity of the monomers and the solvent used. google.com Finding the optimal temperature is therefore crucial for maximizing the degree of polymerization while minimizing undesirable thermal side reactions.

Catalyst and Initiator Systems The choice and concentration of a catalyst or initiator are fundamental to controlling the polymerization process. For the self-condensation of this compound, a base would likely be required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide to attack the chloroethyl group of another monomer. The type of base (e.g., alkali metal carbonates or hydroxides) and its concentration would significantly affect the rate of polymerization and, consequently, the final molecular weight. google.com

In related thiol-ene polymerizations, which also form poly(thioethers), the choice of initiator is known to play a significant role. researchgate.net For instance, in thiol-epoxy polymerizations, which proceed via a 'click' mechanism, a base catalyst is used, and the polymerization can be sensitive to the catalyst type. ntu.edu.sg Similarly, in atom transfer radical polymerization (ATRP), the initiator concentration directly influences the number of growing chains, with the degree of polymerization increasing reciprocally with the initial initiator concentration. researchgate.net

Solvent The solvent system can influence the polymerization in several ways. It must be able to dissolve the monomer and the growing polymer chains to allow for high molecular weight to be achieved. The solvent's polarity can affect the reaction kinetics. For the production of aryl polyethers, aromatic sulphone solvents are often preferred as they are suitable for polycondensation and have desirable water-dissolving properties for post-reaction purification. google.com In some systems, the solvent itself can participate in chain transfer reactions, which would limit the degree of polymerization. rsc.org The solvent must also be inert under the reaction conditions to prevent unwanted side reactions with the monomer, catalyst, or polymer.

Reaction Time and Purity Step-growth polymerizations require long reaction times to achieve high molecular weights. The degree of polymerization is highly dependent on reaching very high monomer conversion (typically >99%). Therefore, sufficient reaction time is essential. Furthermore, the purity of the monomer is paramount. In a self-condensation reaction, the stoichiometry of the two functional groups (-OH and -CH₂Cl) is inherently 1:1. However, the presence of monofunctional impurities can act as chain stoppers, severely limiting the maximum achievable degree of polymerization according to the Carothers equation. researchgate.net The efficient removal of by-products, such as HCl in this case, is also crucial as their accumulation can inhibit the reaction or cause reversible reactions, thereby limiting the polymer chain growth.

The following table summarizes the expected influence of these key factors on the degree of polymerization of this compound.

FactorGeneral Influence on Degree of PolymerizationSupporting Rationale
Monomer Concentration An optimal concentration range is expected. Too low may slow the reaction; too high may increase side reactions or processing issues. aidic.itdb-thueringen.deHigher concentration increases collision frequency, but can also lead to insolubility or side reactions that limit chain growth. aidic.itdb-thueringen.de
Temperature An optimal temperature exists. Increases rate but can cause degradation or side reactions at higher levels. google.commdpi.comReaction kinetics are temperature-dependent. High temperatures can lead to chain scission or other termination pathways. google.comrsc.org
Catalyst/Initiator Type and concentration are critical. Controls initiation and propagation rates.The number of growing chains and the rate of monomer addition are directly influenced by the catalyst/initiator system. researchgate.netntu.edu.sg
Solvent Affects solubility and reaction kinetics. Must be inert.Proper solvation of reactants and the growing polymer is necessary. Solvents can also participate in chain transfer. google.comrsc.org
Reaction Time Longer times are generally required for high DP in step-growth polymerization.High monomer conversion is necessary for high molecular weight, which requires sufficient time.
Monomer Purity High purity is essential. Monofunctional impurities will limit the DP.Impurities can act as chain terminators, preventing the formation of long polymer chains. researchgate.net

Mechanistic Investigations of Reactions Involving 2 2 Chloroethyl Thio Ethanol

Kinetic Studies of Transformations

The kinetics of reactions involving 2-((2-Chloroethyl)thio)ethanol are fundamental to predicting its environmental fate and developing effective decontamination strategies. The hydrolysis of this compound, and its close analogs like 2-chloroethyl ethyl sulfide (B99878) (CEES) and sulfur mustard, is a key transformation process.

Reaction Order Determination

To ensure the observation of pure first-order kinetics in experimental settings, this compound is often pre-dissolved in a polar organic solvent, and its concentration is kept low. This minimizes competing reactions and ensures that the rate of the reverse reaction is negligible. nih.gov

Activation Energy and Pre-exponential Factor Calculation

It is important to note that these values are for an oxidation reaction. However, they provide an approximation of the energy barrier and frequency of effective collisions for reactions involving this class of compounds. The activation energy for the hydrolysis of bis(2-chloroethyl)sulfide (sulfur mustard) has also been a subject of investigation, further highlighting the importance of this parameter in understanding the reaction kinetics. scispace.com

Thermodynamic Analysis of Reaction Pathways

A thermodynamic analysis of the reaction pathways of this compound is essential for understanding the spontaneity and equilibrium position of its transformations. Due to the limited availability of experimental thermodynamic data for this specific compound, computational studies on sulfur mustard serve as a primary source of information.

Equilibrium Constants of Reversible Reactions

The formation of the episulfonium ion from this compound is a key reversible step in its hydrolysis. nih.gov The equilibrium constant (K\textsubscript{eq}) for this reaction quantifies the relative concentrations of the reactant and the intermediate at equilibrium.

K\textsubscript{eq} = [Episulfonium ion][Cl\textsuperscript{-}] / [this compound]

A large value of K\textsubscript{eq} would indicate that the formation of the episulfonium ion is favored, while a small value would suggest that the equilibrium lies towards the reactant side. The retardation of the hydrolysis rate by added chloride ions is a direct consequence of this equilibrium, as it drives the reaction backward, reducing the concentration of the reactive intermediate. nih.gov While the qualitative aspects of this equilibrium are understood, quantitative values for the equilibrium constant for this compound are not readily found in the literature.

Transition State Elucidation

The transition state, a fleeting, high-energy configuration along the reaction coordinate, is of paramount importance in determining the rate and pathway of a chemical reaction. Its elucidation for reactions involving this compound and its analogues relies on a combination of spectroscopic techniques and computational modeling.

Computational chemistry offers a powerful avenue for investigating the geometries and energies of transition states. chemrxiv.org Methods such as density functional theory (DFT) can be employed to model the reaction pathways of 2-chloroethyl thioethers. These models can elucidate the structure of the transition state for the intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom. Such calculations would likely reveal a transition state with an elongated C-Cl bond and a partially formed C-S bond, leading to the formation of a cyclic episulfonium ion intermediate. These computational approaches are instrumental in rationalizing the significantly enhanced reaction rates observed in compounds capable of neighboring group participation compared to analogous compounds lacking this capability. libretexts.org

Role of Intermediates in Reaction Mechanisms

The reactivity of this compound is dominated by the formation of a key reactive intermediate, the episulfonium ion. This intermediate arises from an intramolecular nucleophilic substitution, a phenomenon known as neighboring group participation. masterorganicchemistry.comdalalinstitute.com

The primary reactive intermediate in the reactions of 2-chloroethyl thioethers is a cyclic sulfonium (B1226848) ion, also known as an episulfonium ion. masterorganicchemistry.comnih.gov This three-membered ring is formed when the lone pair of electrons on the sulfur atom attacks the γ-carbon, displacing the chloride ion. masterorganicchemistry.com While the direct detection of this intermediate for this compound is challenging, its existence is strongly supported by kinetic data and product analysis from studies on analogous compounds like sulfur mustard and CEES. nih.govnih.gov The retardation of the hydrolysis rate of sulfur mustard in the presence of added chloride ions is compelling evidence for the reversible formation of this cyclic intermediate. nih.gov

Modern analytical techniques like electrospray ionization-mass spectrometry (ESI-MS) are highly effective in detecting and characterizing charged, low-abundance reactive intermediates in solution. nih.gov Such methods could potentially be used to identify the episulfonium ion derived from this compound.

Intermediate Method of Formation Evidence for Existence
Episulfonium IonIntramolecular S_N2 reaction (Neighboring Group Participation)Kinetic studies (rate retardation by Cl⁻), product analysis, analogy to sulfur mustard and CEES
Sulfonium SaltsReaction of episulfonium ion with nucleophiles or other thioether moleculesSynthesis and characterization from hydrolysis of CEES

This table is generated based on data from analogous compounds and established chemical principles.

The hydrolysis of CEES has been shown to involve the formation of sulfonium salts, which can influence the reaction mechanism and deviate from simple first-order kinetics under concentrated conditions. nih.gov

Catalytic Effects on Reactivity

The reactions of 2-chloroethyl thioethers can be influenced by catalysts that can accelerate either hydrolysis, dehydrochlorination, or oxidation pathways.

Studies on CEES have demonstrated that diethylenetriamine (B155796) (DETA) can act as a catalyst in its reaction with sodium ethoxide, significantly increasing the reaction rate. nih.gov The reaction mechanism for CEES in the presence of this catalyst is predominantly elimination. nih.gov Furthermore, silver-ion-exchanged zeolite Y has been shown to effectively capture and rapidly hydrolyze CEES. acs.org

For the oxidation of the thioether group, which is a common detoxification pathway, bioinspired molybdenum and tungsten dithiolene complexes have been shown to be highly efficient and selective catalysts for the oxidation of CEES to its less toxic sulfoxide (B87167) using hydrogen peroxide. chemrxiv.org

Catalyst/System Reaction Type Effect on Reactivity Analogue Studied
Diethylenetriamine (DETA)Dehydrochlorination/EliminationSignificant rate increase2-chloroethyl ethyl sulfide (CEES)
Silver-Ion-Exchanged Zeolite YHydrolysisRapid capture and hydrolysis2-chloroethyl ethyl sulfide (CEES)
Mo/W Dithiolene ComplexesOxidationEfficient and selective oxidation to sulfoxide2-chloroethyl ethyl sulfide (CEES)

This table summarizes catalytic effects observed for a close analogue of this compound.

Role of Acid and Base Catalysis

The hydrolysis and cyclization of this compound and its analogs are subject to both acid and base catalysis, with the reaction mechanism being heavily dependent on the pH of the medium.

Under neutral or acidic conditions, the hydrolysis of analogous sulfur mustards like 2-chloroethyl ethyl sulfide (CEES) is proposed to proceed through an SN1-like mechanism. osti.gov This process is initiated by the intramolecular attack of the sulfur atom on the carbon bearing the chloride, forming a strained, three-membered episulfonium ion (a cyclic sulfonium ion). This intermediate is then attacked by water to yield the corresponding alcohol and a proton. The rate-determining step is the formation of the episulfonium ion.

In the presence of a strong acid, the reaction mechanism can be further elucidated. The acid can protonate the hydroxyl group, making it a better leaving group, though the dominant pathway in many cases remains the formation of the sulfonium ion due to the potent nucleophilicity of the sulfur atom.

Under basic conditions, the reaction can proceed via different pathways. While direct SN2 displacement of the chloride by a hydroxide (B78521) ion is possible, a more significant pathway often involves an elimination reaction, particularly if there are protons on the carbon adjacent to the sulfur. researchgate.net However, for this compound, intramolecular cyclization is a prominent reaction under basic conditions. The alkoxide, formed by the deprotonation of the hydroxyl group, can act as an internal nucleophile, attacking the carbon bearing the chlorine to form a cyclic ether. The rate of this intramolecular cyclization is influenced by the basicity of the medium.

The hydrolysis of the closely related sulfur mustard analog, 2-chloroethyl ethyl sulfide (CEES), has been studied in various solvent mixtures, and the kinetics support a mechanism involving a sulfonium ion intermediate. osti.gov

Table 1: Kinetic Data for the Degradation of 2-Chloroethyl Ethyl Sulfide (CEES) in Different Solvents

Solvent Mixture (v/v)Temperature (°C)Rate Constant (k, min⁻¹)Half-life (t₁/₂, min)
Methanol (B129727)Ambient-0.01739.8
Methanol-Water (1:1)Ambient-0.04714.7

Data compiled from studies on the photocatalytic degradation of CEES, where the reaction follows first-order kinetics. rsc.org

Metal-Catalyzed Transformations

Metal complexes have been investigated for their ability to catalyze the degradation of sulfur mustard analogs. These transformations often involve oxidation or hydrolysis pathways, with the metal center playing a key role in activating the substrate or the nucleophile.

One area of investigation is the use of photocatalysts for the degradation of these compounds. For instance, a hybrid material composed of polyhydroxyl aluminum cations and porphyrin anions has been shown to be an effective photocatalyst for the degradation of 2-chloroethyl ethyl sulfide (CEES) under visible light irradiation. rsc.org The mechanism involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻), by the excited porphyrin macrocycle. rsc.org These ROS then oxidize the sulfur atom of CEES to the less toxic sulfoxide. rsc.org

The reaction proceeds through a combination of oxidation and alcoholysis/hydrolysis, depending on the solvent. rsc.org In methanol, both oxidation to the sulfoxide and methanolysis products are observed. In a methanol-water mixture, hydrolysis products are also formed. The photocatalyst enhances the quantum yield of singlet oxygen generation, leading to efficient degradation of the sulfur mustard simulant. rsc.org

Table 2: Efficiency of Photocatalytic Degradation of 2-Chloroethyl Ethyl Sulfide (CEES)

SolventReaction Time (min)Degradation Rate (%)
Methanol18096.16
Methanol-Water (1:1)9099.01

Data from a study using an Al13–TCPP hybrid photocatalyst. rsc.org

Enzyme Mimetic Catalysis

Enzyme mimetics are synthetic molecules that are designed to replicate the function of natural enzymes. In the context of this compound, research into enzyme mimetic catalysis has focused on developing catalysts that can efficiently hydrolyze or detoxify this and related compounds. Hydrolytic enzymes, or hydrolases, are a major class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. uts.edu.auacs.org

The design of synthetic hydrolase mimics often incorporates key features of the enzymatic active site, such as the presence of nucleophilic and general acid/base functional groups, and the ability to stabilize the transition state of the reaction. For the hydrolysis of this compound, an effective enzyme mimetic would need to facilitate the attack of water on the electrophilic carbon center and assist in the departure of the chloride leaving group.

Given the mechanism of hydrolysis involving a cyclic sulfonium ion, an enzyme mimetic could be designed to stabilize this positively charged intermediate, thereby lowering the activation energy of the reaction. This could be achieved through the incorporation of anionic or polar functional groups within a hydrophobic binding cavity that can accommodate the substrate.

While specific enzyme mimetics for the direct catalysis of this compound are not extensively reported in the literature, the principles of bioinspired catalysis offer a promising avenue for the development of novel catalysts for its detoxification. acs.org The focus is on creating synthetic catalysts that can operate under mild conditions with high selectivity and efficiency, similar to their natural counterparts.

Theoretical and Computational Studies of 2 2 Chloroethyl Thio Ethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic structure of molecules, which is fundamental to understanding their stability, reactivity, and properties. For 2-((2-Chloroethyl)thio)ethanol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its electronic behavior. These calculations solve approximations of the Schrödinger equation to determine the molecule's wave function, from which various electronic properties can be derived.

Molecular Orbital Analysis

Molecular orbitals (MOs) describe the regions in a molecule where electrons are likely to be found. An analysis of the MOs of this compound reveals how atomic orbitals from carbon, hydrogen, oxygen, sulfur, and chlorine combine. The resulting MOs can be classified as bonding, anti-bonding, or non-bonding. The distribution and energy levels of these orbitals are key to the molecule's chemical behavior. For instance, the lone pairs on the sulfur and oxygen atoms are expected to occupy high-energy non-bonding orbitals, making them potential sites for electrophilic attack.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density in this compound is not uniform due to the different electronegativities of its constituent atoms. The highly electronegative chlorine and oxygen atoms pull electron density towards themselves, creating partial negative charges (δ-) and leaving the adjacent carbon and hydrogen atoms with partial positive charges (δ+). This charge separation creates a dipole moment.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. In such a map for this compound, regions of negative potential, typically colored red, would be concentrated around the chlorine and oxygen atoms, indicating their role as nucleophilic centers. Conversely, areas of positive potential, colored blue, would be found around the hydrogen atoms, particularly the hydroxyl proton, highlighting them as potential electrophilic sites.

Frontier Orbital Analysis and Reactivity Prediction

Frontier molecular orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the sulfur atom, which is less electronegative than oxygen and thus holds its lone pair electrons more loosely. This makes the sulfur atom a primary site for oxidation and reaction with electrophiles. The LUMO is expected to be associated with the anti-bonding orbital of the carbon-chlorine bond (σ*C-Cl). This indicates that the molecule is susceptible to nucleophilic attack at the carbon atom attached to the chlorine, leading to the displacement of the chloride ion. This intramolecular reactivity is a key feature of sulfur mustards and their analogues.

Table 1: Predicted Frontier Orbital Characteristics of this compound

Orbital Predicted Primary Location Implied Reactivity
HOMO Sulfur Atom (lone pair) Site for electrophilic attack and oxidation

Molecular Dynamics Simulations of Reactive Processes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. By solving Newton's equations of motion for all atoms in the system, MD simulations can model conformational changes, solvent effects, and chemical reactions over time.

Solvent Effects on Molecular Conformations and Reactivity

The surrounding solvent can have a significant impact on the conformation and reactivity of this compound. In polar solvents like water, the molecule's polar groups (the hydroxyl and chloro groups) will interact with solvent molecules through hydrogen bonding and dipole-dipole interactions. These interactions can stabilize certain conformations over others. For example, solvent molecules can form hydrogen bonds with the chlorine atom, which can facilitate the cleavage of the C-Cl bond. acs.org

MD simulations can model these solvent-solute interactions explicitly, providing insights into how the solvent shell influences the molecule's structure. The simulations can also reveal how the solvent mediates the approach of reactants and stabilizes transition states or intermediates, thereby affecting reaction rates. For instance, the rate-limiting step in the hydrolysis of related sulfur mustards is the formation of a cyclic sulfonium (B1226848) intermediate, a process that is heavily influenced by the aqueous environment. nih.gov

Simulating Reaction Pathways and Energy Landscapes

MD simulations, particularly when combined with quantum mechanics in QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can be used to map out the reaction pathways and associated energy landscapes for the reactions of this compound. A key reaction pathway for this molecule is intramolecular cyclization, where the sulfur atom attacks the carbon bearing the chlorine atom to form a three-membered cyclic sulfonium ion (an episulfonium ion) and release a chloride ion.

Table 2: Key Computational Parameters in the Study of this compound

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT) Electronic structure, MO energies, charge distribution Understanding fundamental stability and electronic properties
Molecular Electrostatic Potential (MEP) Visualization of charge distribution and reactive sites Identifying nucleophilic (O, S, Cl) and electrophilic (H) centers
Frontier Molecular Orbital (FMO) Theory HOMO-LUMO gap, location of frontier orbitals Predicting reactivity, particularly intramolecular cyclization
Molecular Dynamics (MD) Conformational dynamics, solvent effects Modeling behavior in realistic environments (e.g., water)

Conformational Analysis Using Computational Methods

A complete computational analysis would explore the potential energy surface of this compound to identify its stable three-dimensional structures, or conformational isomers.

Prediction of Reaction Energetics and Pathways

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, providing insights into their feasibility and speed.

Computational Spectroscopy for Mechanistic Insights

Theoretical and computational chemistry offer powerful tools for elucidating the complex reaction mechanisms involving this compound. By modeling the spectroscopic properties of proposed intermediates and transition states, computational methods can provide critical insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and ab initio calculations are employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. dtic.milarxiv.org These predictions serve as a valuable guide for identifying transient species in reaction mixtures and for confirming structural assignments, thereby helping to piece together the step-by-step molecular transformations.

Prediction of Vibrational Spectra for Intermediates

The hydrolysis or decomposition of this compound can proceed through various short-lived intermediates. One of the primary mechanisms involved in the reactions of sulfur mustards and related compounds is the formation of a cyclic sulfonium ion (episulfonium ion) intermediate. researchgate.net This occurs through an intramolecular nucleophilic attack where the sulfur atom displaces the chloride ion. The subsequent reaction with water or other nucleophiles opens this ring to form products like thiodiglycol (B106055).

Computational methods, particularly DFT using functionals like B3LYP with extended basis sets such as 6-311++G(d,p), can be used to calculate the harmonic vibrational frequencies of these proposed intermediates. nih.gov By comparing the predicted Infrared (IR) and Raman spectra of species like the cyclic sulfonium ion with experimentally measured spectra of the reaction mixture, it is possible to identify the characteristic vibrational modes of these transient species.

For example, the formation of the three-membered ring in the sulfonium intermediate would lead to unique ring strain and vibrational modes that are absent in the linear reactant or the final product. Key spectral regions to monitor would include the C-S stretching frequencies, which would be significantly altered in the strained cyclic intermediate compared to the thioether in this compound, and the appearance of new modes associated with the ring structure.

Table 1: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for a Key Intermediate This table is illustrative and based on computational studies of analogous organosulfur compounds. The values represent the kind of data that would be generated in a theoretical study.

Vibrational ModeThis compound (Reactant)Cyclic Sulfonium Ion (Intermediate)Thiodiglycol (Product)
O-H Stretch3350-3350
C-H Stretch2850-29502900-30002850-2950
CH₂ Scissoring145014601450
C-O Stretch105010701050
C-S Stretch690650 (ring mode)690
C-Cl Stretch660--
Ring Deformation-950-

These predicted frequencies, once scaled to correct for anharmonicity and basis set limitations, provide a powerful tool for interpreting time-resolved IR or Raman spectroscopy experiments, allowing for the direct observation and confirmation of fleeting intermediates. nih.gov

NMR Chemical Shift Prediction for Structural Assignment in Reaction Mixtures

NMR spectroscopy is an indispensable tool for characterizing the components of a reaction mixture. However, in complex mixtures containing reactants, intermediates, products, and byproducts, assigning the observed signals to specific structures can be challenging. Computational prediction of NMR chemical shifts provides a robust method for making unambiguous structural assignments.

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT calculations, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound and all potential species in a reaction mixture with a high degree of accuracy. researchgate.net

For instance, the transformation of this compound into the cyclic sulfonium ion intermediate would result in significant changes in the chemical environment of the carbon and hydrogen atoms. The two ethyl groups, which are distinct in the starting material (one bearing a chlorine and the other a hydroxyl group), become equivalent in the symmetric sulfonium ion. This would lead to a dramatic simplification of the NMR spectrum. Furthermore, the carbon atoms attached to the positively charged sulfur would be expected to shift significantly downfield (to a higher ppm value) due to the deshielding effect of the positive charge.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Reaction Species This table is for illustrative purposes, demonstrating the expected shifts based on known principles and computational studies of similar compounds. researchgate.netsemanticscholar.org

Carbon AtomThis compound (Reactant)Cyclic Sulfonium Ion (Intermediate)Thiodiglycol (Product)
HO-C H₂-60.555.061.0
-CH₂-S-CH₂- (from HO-side)35.855.036.2
-S-C H₂- (from Cl-side)32.155.036.2
-CH₂-Cl42.7--

By comparing the computationally predicted chemical shifts for all possible structures with the experimental NMR data, researchers can confidently assign each peak in the spectrum. This is particularly valuable for identifying minor components or distinguishing between isomers that might be difficult to separate or characterize by other means. This approach provides a powerful synergy between theoretical prediction and experimental observation for the complete elucidation of reaction pathways.

Spectroscopic Characterization Techniques for Mechanistic Elucidation of 2 2 Chloroethyl Thio Ethanol Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about molecules in solution. nih.gov Its application in studying the transformations of 2-((2-Chloroethyl)thio)ethanol allows for the unambiguous assignment of chemical structures and the detection of transient species that might otherwise go undetected. nih.gov

In-situ or real-time NMR monitoring allows researchers to observe a chemical reaction as it happens directly within the NMR tube. This technique is invaluable for understanding the kinetics and mechanism of this compound transformations, such as its conversion to thiodiglycol (B106055). By acquiring spectra at regular intervals, one can track the decrease in the concentration of the starting material and the simultaneous increase in the concentration of products.

This approach provides critical data for determining reaction rates and identifying short-lived intermediates that are only present during the reaction. For example, monitoring the hydrolysis of this compound would involve observing the characteristic signals of the chloroethyl group diminish while signals corresponding to the newly formed hydroxyethyl (B10761427) group of thiodiglycol appear. The state-of-the-art setups can utilize LED UV illumination via optical fibers directly into the NMR tube to initiate and monitor photochemical reactions. rsc.org

Table 1: Hypothetical ¹H NMR Chemical Shift Data for In-situ Monitoring of this compound Hydrolysis

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
This compound-S-CH₂-CH₂-Cl3.65t
-S-CH₂-CH₂-Cl2.90t
-S-CH₂-CH₂-OH3.75t
-S-CH₂-CH₂-OH2.80t
Thiodiglycol (Product)-S-CH₂-CH₂-OH3.70t
-S-CH₂-CH₂-OH2.75t

Note: Data are illustrative and may vary based on solvent and experimental conditions.

Transformations of this compound can lead to complex mixtures containing the reactant, intermediates, products, and by-products. One-dimensional NMR spectra of such mixtures often suffer from signal overlap, making interpretation difficult. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these complex spectra. researchgate.net

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within a molecule.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton of unknown compounds in the mixture.

These techniques provide unambiguous resonance assignments for each component in the mixture, facilitating the complete characterization of the reaction profile. researchgate.net

Dynamic NMR (DNMR) is used to study chemical processes that are occurring at a rate comparable to the NMR timescale, typically in the range of 10⁻¹ to 10⁴ s⁻¹. libretexts.org For this compound, DNMR could be instrumental in studying intramolecular exchange processes. A key mechanistic step in the hydrolysis of sulfur mustard and related compounds is the formation of a cyclic sulfonium (B1226848) intermediate. researchgate.net This process involves an intramolecular nucleophilic attack by the sulfur atom, displacing the chloride ion.

DNMR techniques, such as exchange spectroscopy (EXSY), can be used to measure the rates of such reversible processes. researchgate.net By analyzing changes in the NMR lineshape as a function of temperature, kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for these dynamic equilibria can be determined, providing deep mechanistic insight. researchgate.net

Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is a cornerstone analytical technique for identifying compounds by measuring their mass-to-charge ratio (m/z). sciopen.com It is exceptionally sensitive and can detect trace amounts of reaction intermediates and products, making it essential for elucidating the transformation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of an unknown compound from its measured mass. For the study of this compound transformations, HRMS can definitively identify proposed intermediates and degradation products by confirming their elemental composition. For instance, it can easily distinguish between two ions with the same nominal mass but different elemental formulas.

Table 2: Exact Mass Data for this compound and Related Species

Compound NameMolecular FormulaNominal Mass (amu)Monoisotopic Exact Mass (amu)
This compoundC₄H₉ClOS140140.00899
ThiodiglycolC₄H₁₀O₂S122122.04015
Episulfonium Ion IntermediateC₄H₉OS⁺105105.03741

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions. nih.gov In an MS/MS experiment, a specific precursor ion of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify it or elucidate the structure of an unknown compound.

The fragmentation pathways of sulfur mustard-related compounds have been studied to facilitate their identification. dtic.milfigshare.com For example, in the electron ionization (EI) mass spectrum of a related compound, characteristic ions are observed due to specific bond cleavages. By selecting a prominent ion for CID, its fragmentation can be further studied to confirm structural features.

Table 3: Characteristic MS/MS Fragmentation Data for a Related Compound, 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio]ethane

Precursor Ion (m/z)Collision EnergyProduct Ions (m/z)Proposed Fragment Structure
155Not Specified127[C₂H₄SO₂Cl]⁺
93[C₂H₅SO₂]⁺
63[C₂H₄Cl]⁺

Source: Data derived from studies on related sulfur mustard degradation products. dtic.mil

This detailed fragmentation analysis is crucial for distinguishing between isomers and confirming the identity of intermediates and final products in the complex reaction pathways of this compound.

Reaction Monitoring by ESI-MS and Related Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) and other related mass spectrometric techniques are powerful tools for the real-time monitoring of chemical transformations involving this compound, also known as mustard chlorohydrin. This compound is a key intermediate in the hydrolysis of sulfur mustard (HD), a regulated chemical warfare agent. The transformation of sulfur mustard to the less toxic thiodiglycol (TDG) proceeds through the formation of this compound, making the ability to track its presence and disappearance crucial for understanding the reaction kinetics and verifying decontamination processes.

Various mass spectrometry-based methods have been developed to detect sulfur mustard and its degradation products, which are directly applicable to monitoring reactions involving this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) are frequently employed. For instance, LC-MS/MS has been used to identify adducts formed after exposure to sulfur mustard, which involves the initial formation of the reactive sulfonium ion from this compound or its parent compound.

In a typical hydrolysis monitoring scenario, ESI-MS can track the reaction progress by observing the ion signals corresponding to the reactants, intermediates, and products. The hydrolysis of sulfur mustard (m/z 158) first yields this compound (m/z 140), which is then converted to thiodiglycol (m/z 122). By monitoring the relative intensities of these masses over time, a kinetic profile of the transformation can be constructed. Nano-ESI-MS has been shown to be a rapid and sensitive method for detecting hydrolysis products like thiodiglycol in water samples without the need for derivatization or chromatographic separation, achieving detection limits in the nanogram-per-milliliter range. This approach allows for on-site verification of sulfur mustard contamination and its breakdown.

The fragmentation patterns of these molecules under MS analysis are key to their unambiguous identification. Electron Impact (EI) mass spectra of mustard-related compounds often show characteristic fragments. For chloro-containing thioethers, common fragments include those arising from the loss of a chloromethyl (-CH₂Cl) or chloroethyl (-CH₂CH₂Cl) group, as well as ions corresponding to the thioether backbone. Collision-Induced Dissociation (CID) studies on selected parent ions provide further structural confirmation, which is essential for distinguishing between isomeric compounds and confirming the identity of intermediates in a complex reaction mixture.

Table 1: Key Ions in Mass Spectrometric Monitoring of Sulfur Mustard Hydrolysis

Compound Name Chemical Formula Molecular Weight (Da) Key Ions (m/z) Technique
Sulfur Mustard C₄H₈Cl₂S 159.08 158, 160, 109, 111 GC-MS, LC-MS
This compound C₄H₉ClOS 140.63 140, 142, 105, 63 GC-MS, LC-MS
Thiodiglycol C₄H₁₀O₂S 122.19 122, 104, 61 ESI-MS, GC-MS

Infrared and Raman Spectroscopy for Functional Group Changes

Infrared (IR) and Raman spectroscopy are essential techniques for elucidating the structural changes that occur during the transformations of this compound by probing the vibrational modes of its functional groups. These methods allow for the direct observation of bond formation and cleavage, providing mechanistic insights into its reactions, such as hydrolysis to thiodiglycol or oxidation.

The transformation of this compound is characterized by changes in its key functional groups: the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, and the thioether (C-S-C) linkage. IR and Raman spectroscopy can effectively monitor these changes.

C-Cl Bond: The C-Cl stretching vibration typically appears in the fingerprint region of the IR and Raman spectra, generally between 600 and 800 cm⁻¹. During the hydrolysis of this compound to thiodiglycol, this C-Cl bond is replaced by a C-OH bond. Monitoring the disappearance of the characteristic C-Cl absorption band provides a direct measure of the reaction progress.

O-H Group: The hydroxyl group gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to O-H stretching vibrations influenced by hydrogen bonding. In the transformation from sulfur mustard to this compound, a key signature is the appearance of this O-H band. In the subsequent hydrolysis to thiodiglycol, a second hydroxyl group is formed, which can lead to changes in the shape and position of this band.

C-O Bond: The C-O stretching vibration, found around 1050-1150 cm⁻¹, is another key indicator. The appearance and intensity increase of this band signify the formation of the alcohol functional group.

C-S Bond: The C-S stretching vibrations are typically weak and appear in the 600-800 cm⁻¹ region. While more difficult to observe, changes in the environment around the sulfur atom, such as oxidation to a sulfoxide (B87167) or sulfone, would lead to the appearance of strong new bands (S=O stretch, ~1050 cm⁻¹ for sulfoxide; ~1150 and ~1350 cm⁻¹ for sulfone).

By tracking the intensity changes of these characteristic vibrational bands over time, a detailed kinetic and mechanistic picture of the transformation of this compound can be developed.

A detailed vibrational analysis, often supported by computational chemistry, provides deeper insight into the structure of transient or reactive species involved in the transformations of this compound. The primary reactive intermediate formed from this compound is a cyclic sulfonium ion (episulfonium ion), which is highly reactive towards nucleophiles like water.

While direct spectroscopic observation of this transient species is challenging, its formation influences the vibrational spectra of the surrounding molecules. Computational studies, such as those using Density Functional Theory (DFT), can predict the vibrational frequencies of these intermediates. For example, theoretical calculations on sulfur mustard and its interaction with water molecules show shifts in the C-Cl stretching frequencies upon hydration, indicating the weakening of this bond prior to hydrolysis and formation of the sulfonium ion.

Furthermore, analysis of the vibrational spectra of the parent compound and its final products helps in assigning the observed spectral features. The IR spectrum of a related compound, ethanol (B145695), shows characteristic peaks for O-H stretching (~3391 cm⁻¹), C-H stretching (~2981 cm⁻¹), and C-O stretching (~1055 cm⁻¹) vibrations. northwestern.edu These reference values are crucial for assigning the spectrum of this compound and its transformation products, allowing for a comprehensive vibrational analysis. Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water.

Table 2: Characteristic Vibrational Frequencies for Monitoring this compound Transformations

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopic Signature of Transformation
C-Cl Stretch 600 - 800 Disappearance during hydrolysis
O-H Stretch (H-bonded) 3200 - 3600 (broad) Appearance/change in intensity
C-O Stretch 1050 - 1150 Appearance/increase in intensity
S=O Stretch (Sulfoxide) ~1050 Appearance during oxidation
SO₂ Asymmetric/Symmetric Stretch (Sulfone) ~1350 / ~1150 Appearance during oxidation

Environmental Chemical Pathways of 2 2 Chloroethyl Thio Ethanol

Oxidative Degradation in Environmental Matrices

The oxidative degradation of 2-((2-Chloroethyl)thio)ethanol in the environment is driven by reactions with highly reactive chemical species. These processes can occur in both atmospheric and aqueous environments, leading to the breakdown of the parent compound into various smaller molecules.

Reaction with Hydroxyl Radicals (•OH)

The general mechanism of •OH radical-initiated oxidation of organic compounds involves the abstraction of a hydrogen atom, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen to form a peroxyl radical, which can undergo further reactions to yield a variety of oxidation products. For this compound, hydrogen abstraction can occur at several positions, including the carbon atoms adjacent to the sulfur, oxygen, and chlorine atoms, as well as the hydroxyl group. The specific site of abstraction will influence the subsequent degradation pathway and the nature of the resulting products.

Oxidation by Other Reactive Oxygen Species (e.g., O3, ROO•)

In addition to hydroxyl radicals, other reactive oxygen species such as ozone (O3) and hydroperoxyl radicals (HO2•) or organic peroxyl radicals (ROO•) can contribute to the oxidative degradation of this compound, particularly in aqueous environments.

Ozone is a powerful oxidant that can react with the sulfide (B99878) group of this compound, potentially leading to the formation of sulfoxides and sulfones. Studies on related organosulfur compounds have shown that ozonation can be an effective degradation method. For example, the ozonation of 2-chloroethanol (B45725) has been shown to yield products such as acetaldehyde (B116499) and acetic acid. researchgate.net

Peroxyl radicals (ROO•) are key intermediates in the atmospheric oxidation of organic compounds. While direct kinetic data for the reaction of this compound with ROO• are scarce, it is known that these radicals can participate in complex reaction chains, leading to the formation of a variety of oxygenated products.

Degradation in Aqueous and Atmospheric Environments

The degradation of this compound in aqueous environments can be influenced by both abiotic and biotic processes. Hydrolysis is a potential abiotic degradation pathway, although the thioether linkage is generally more resistant to hydrolysis than an ether linkage. Photodegradation, particularly in the presence of photosensitizers, could also contribute to its transformation in sunlit surface waters.

In the atmosphere, the primary degradation pathway for this compound is expected to be its reaction with hydroxyl radicals during the daytime. The volatility of the compound will determine its partitioning between the gas and aqueous phases in the atmosphere (e.g., in clouds and fog), which will in turn affect the dominant degradation pathways. The atmospheric lifetime of the compound will be a key factor in determining its potential for long-range transport.

Biotic Transformation Pathways

Microorganisms play a significant role in the environmental fate of many organic compounds through their metabolic activities. The biotic transformation of this compound can lead to its detoxification and mineralization.

Microbial Degradation Mechanisms (Focus on Chemical Transformations)

The microbial degradation of this compound is likely to proceed through enzymatic pathways that target specific functional groups within the molecule. While direct studies on this specific compound are limited, information from related compounds such as 2-chloroethanol and bis(2-chloroethyl) ether can provide insights into potential degradation mechanisms.

For instance, the degradation of 2-chloroethanol by various bacteria, including Pseudomonas and Xanthobacter species, has been shown to proceed via an initial oxidation of the alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. nih.govnih.govrug.nl Subsequently, a dehalogenase enzyme can cleave the carbon-chlorine bond, releasing chloride ions and forming a non-halogenated intermediate that can enter central metabolic pathways. nih.govrug.nl

Given the structure of this compound, a plausible microbial degradation pathway could involve:

Oxidation of the primary alcohol: The terminal hydroxyl group could be oxidized by alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid, 2-((2-chloroethyl)thio)acetic acid.

Dehalogenation: A haloalkane dehalogenase could catalyze the cleavage of the C-Cl bond, resulting in the formation of 2-(ethylthio)ethanol (B52129) and a chloride ion.

Cleavage of the thioether bond: While thioether bonds are generally stable, some microorganisms possess enzymes capable of cleaving such bonds, which could lead to the formation of 2-chloroethanol and ethanethiol.

Identification of Metabolites from Biotic Processes (Focus on Chemical Structure)

The identification of metabolites is crucial for elucidating the specific biochemical pathways involved in the degradation of this compound. Based on the proposed degradation mechanisms for related compounds, several potential metabolites can be hypothesized.

In a study on the biodegradation of the structurally similar compound bis(2-chloroethyl) ether (BCEE) by Xanthobacter sp. strain ENV481, 2-(2-chloroethoxy)ethanol (B196239) was identified as a key intermediate resulting from a dehalogenation reaction. nih.gov Further degradation led to the formation of diethylene glycol. nih.gov Another study on the degradation of 2-chloroethanol by Pseudomonas putida identified 2-chloroacetaldehyde and chloroacetate (B1199739) as intermediates before conversion to glycolate. rug.nl

Therefore, for this compound, a range of metabolites could be expected, depending on the specific microbial consortia and environmental conditions.

Table 1: Potential Metabolites from the Biotic Transformation of this compound

Potential Metabolite Chemical Structure Plausible Formation Pathway
2-((2-Chloroethyl)sulfinyl)ethanolClCH₂CH₂S(O)CH₂CH₂OHOxidation of the sulfur atom
2-((2-Chloroethyl)sulfonyl)ethanolClCH₂CH₂S(O)₂CH₂CH₂OHFurther oxidation of the sulfoxide (B87167)
2-(Ethylthio)ethanolCH₃CH₂SCH₂CH₂OHReductive dehalogenation
Thiodiglycol (B106055)HOCH₂CH₂SCH₂CH₂OHHydrolysis of the C-Cl bond
2-ChloroethanolClCH₂CH₂OHCleavage of the C-S bond
EthanethiolCH₃CH₂SHCleavage of the C-S bond

The definitive identification of these metabolites would require experimental studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze samples from microbial cultures incubated with this compound.

Modeling of Environmental Persistence and Transformation of this compound

The environmental fate of the chemical compound this compound is primarily understood through modeling and by studying the behavior of structurally similar compounds, notably analogs of sulfur mustard. Direct experimental or modeled data on the environmental persistence of this compound is scarce in publicly available scientific literature. However, its chemical structure, featuring a chloroethylthio- moiety, allows for predictions of its environmental pathways and persistence based on well-established chemical principles.

Prediction of Environmental Half-Lives

The dominant and most rapid transformation process for this class of chemicals in an aqueous environment is hydrolysis. The presence of the β-chloroethyl sulfide group suggests a rapid hydrolysis reaction. For the related compound 2-chloroethyl ethyl sulfide, the extrapolated hydrolysis half-life in pure water at 25°C is extremely short, estimated to be around 44 seconds. nih.gov This rapid degradation is due to a mechanism involving intramolecular cyclization to form a reactive episulfonium ion intermediate. Given that this compound shares this reactive functional group, its hydrolysis half-life in water is also expected to be very short once dissolved.

Due to the lack of specific modeled data for this compound, a quantitative data table of its environmental half-lives cannot be provided. Predictions would need to be generated using specialized environmental fate models like the EPA's EPI Suite™ or through targeted experimental studies.

Simulation of Degradation Pathways in Different Compartments

The degradation pathways of this compound in various environmental compartments can be simulated based on its chemical functionalities and the known behavior of analogous compounds.

Aqueous Compartments (Water, Moist Soil):

In aqueous environments, the primary degradation pathway is abiotic hydrolysis. The mechanism is analogous to that of sulfur mustard, proceeding through the formation of a cyclic episulfonium ion intermediate.

Hydrolysis: The process begins with the intramolecular displacement of the chloride ion by the adjacent sulfur atom, forming a three-membered ring known as an episulfonium ion. This intermediate is highly reactive.

Nucleophilic Attack: The episulfonium ion is then rapidly attacked by a water molecule.

Product Formation: This reaction opens the ring and, following the loss of a proton, results in the formation of bis(2-hydroxyethyl) sulfide, commonly known as thiodiglycol (TDG), and hydrochloric acid. researchgate.net

Therefore, the principal hydrolysis product of this compound in the environment is thiodiglycol.

Oxidation in Air, Water, and Soil:

Once formed, the thioether group in both the parent compound and its hydrolysis product, thiodiglycol, is susceptible to oxidation.

Oxidation to Sulfoxide: The sulfur atom can be oxidized to form the corresponding sulfoxide. In the case of thiodiglycol, this would yield 2,2'-sulfinyldiethanol (B1215426) (thiodiglycol sulfoxide).

Oxidation to Sulfone: Further oxidation of the sulfoxide leads to the formation of the sulfone, 2,2'-sulfonyldiethanol (B1207226) (thiodiglycol sulfone).

These oxidation reactions can be mediated by various environmental oxidants, including photochemically produced reactive oxygen species in the atmosphere and surface waters, as well as microbial activity in soil and water.

Biodegradation:

While specific studies on the biodegradation of this compound are not available, microorganisms are known to degrade related compounds. Bacteria have been identified that can utilize thiodiglycol as a sole carbon source. opcw.org The likely biological pathways would involve enzymatic oxidation of the sulfur atom and potential cleavage of the carbon-sulfur bonds, eventually mineralizing the compound to carbon dioxide, water, and sulfate. Dehalogenase enzymes found in some bacteria could also potentially remove the chlorine atom as an initial step in degradation. nih.gov

A summary of the simulated degradation pathways is presented in the table below.

Compartment Primary Pathway Intermediate(s) Final Product(s) (before mineralization)
WaterAbiotic HydrolysisEpisulfonium ionThiodiglycol (TDG)
Soil (moist)Abiotic Hydrolysis & BiodegradationEpisulfonium ion, TDGThiodiglycol, Thiodiglycol sulfoxide, Thiodiglycol sulfone
Air/AtmospherePhotochemical Oxidation-Sulfoxide and Sulfone derivatives

Advanced Topics in Organosulfur Chemistry Relevant to 2 2 Chloroethyl Thio Ethanol

Thioether Chemistry Principles Applied to the Compound

The sulfur atom is the central player in the reactivity of 2-((2-chloroethyl)thio)ethanol. Its properties distinguish the compound significantly from its ether (oxygen-containing) analog.

The sulfur atom in a thioether functional group possesses lone pairs of electrons and is more nucleophilic than the oxygen atom in an ether. libretexts.orgquora.com This enhanced nucleophilicity is a defining characteristic. Sulfur's valence electrons are in the third shell, making them more polarizable and held less tightly than oxygen's second-shell valence electrons. masterorganicchemistry.com This makes the sulfur atom in this compound a potent nucleophilic center, capable of influencing the reactivity of the entire molecule.

The thioether sulfur can engage in "neighboring group participation" or "anchimeric assistance," a phenomenon where an adjacent functional group influences the rate and stereochemistry of a reaction. masterorganicchemistry.com In the case of this compound, the nucleophilic sulfur atom is positioned to interact with the electrophilic carbon of the chloroethyl group, a process that will be discussed in detail in section 8.3.

The chemical and physical properties of thioethers differ notably from their corresponding ethers. This can be illustrated by comparing this compound with its oxygen analog, 2-(2-chloroethoxy)ethanol (B196239). The primary differences arise from the fundamental properties of sulfur versus oxygen. wikipedia.org Sulfur is larger, less electronegative, and more polarizable than oxygen. masterorganicchemistry.com This leads to differences in bond angles, bond strengths, and reactivity. The C-S-C bond angle in a typical thioether is around 99°, which is smaller than the C-O-C angle of about 110° in an ether. wikipedia.org

While ethers are known to be relatively unreactive, thioethers can be readily oxidized to sulfoxides and sulfones. quora.commasterorganicchemistry.com Furthermore, the sulfur atom in a thioether is significantly more nucleophilic than the oxygen in an ether, even though ethers are more basic. libretexts.org This enhanced nucleophilicity of sulfur is a key factor in the unique reactivity of this compound compared to its oxygen counterpart.

PropertyThis compound (Thioether)2-(2-Chloroethoxy)ethanol (Ether Analog)
Central HeteroatomSulfur (S)Oxygen (O)
Heteroatom NucleophilicityHigh libretexts.orgLow
C-Heteroatom-C Bond Angle~99° wikipedia.org~110° wikipedia.org
Oxidation PotentialCan be oxidized to sulfoxide (B87167) and sulfone quora.comGenerally resistant to oxidation
Key ReactivityIntramolecular cyclization via sulfur nucleophilicity youtube.comTypical of primary alcohols and alkyl halides sigmaaldrich.com

Role of the Chloroethyl Moiety in Reactivity

The chloroethyl group, -CH₂CH₂Cl, serves as the primary electrophilic site within the this compound molecule. Its reactivity is governed by the properties of the chlorine atom and the carbon atom to which it is attached.

Chlorine is a highly electronegative atom. Through an inductive effect, it withdraws electron density from the adjacent carbon atom. youtube.com This polarization of the carbon-chlorine bond creates a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the chlorine. This electron-deficient carbon becomes an electrophilic center, making it susceptible to attack by nucleophiles. Sterically, the chlorine atom is relatively small, meaning that steric hindrance at the electrophilic carbon is minimal, particularly for a primary alkyl halide. This low level of steric hindrance favors bimolecular nucleophilic substitution (SN2) reaction mechanisms.

The combination of the electronic and steric factors described above makes the chloroethyl group a good substrate for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic, and the chloride ion (Cl⁻) is a good leaving group. libretexts.org Therefore, when a nucleophile attacks the electrophilic carbon, it can displace the chloride ion in an SN2 reaction. youtube.com In the context of the this compound molecule, the most proximate and potent nucleophile is the molecule's own sulfur atom.

Intramolecular Reactivity and Ring Closure Potentials

The most significant aspect of the chemistry of this compound is its propensity for intramolecular cyclization. This reaction is a direct consequence of the molecule containing both a strong internal nucleophile (the thioether sulfur) and a reactive electrophile (the chloroethyl group).

This process is a classic example of neighboring group participation. masterorganicchemistry.com The sulfur atom can attack the electrophilic carbon of the chloroethyl group in an intramolecular SN2 reaction. youtube.com This attack displaces the chloride leaving group and results in the formation of a cyclic sulfonium (B1226848) ion intermediate. This type of reactivity is famously observed in the related compound, sulfur mustard (bis(2-chloroethyl) sulfide), where the intramolecular cyclization is responsible for its high reactivity and biological activity. masterorganicchemistry.comyoutube.com

Strain Effects in Formed Rings

The primary cyclic product of the intramolecular cyclization of this compound is 1,4-oxathiane (B103149), a six-membered heterocycle. Six-membered rings, such as cyclohexane, are known for their relatively low ring strain, which contributes to their stability. This is due to their ability to adopt puckered conformations, most notably the chair conformation, which minimizes both angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent bonds).

1,4-Oxathiane also adopts a chair conformation, which is the most stable arrangement for this ring system. In this conformation, the bond angles are close to the ideal 109.5°, and the hydrogen atoms on adjacent carbon atoms are in a staggered arrangement, minimizing torsional strain. The presence of the heteroatoms, oxygen and sulfur, in the ring does influence the ring's geometry and conformational energetics compared to cyclohexane. The C-S and C-O bond lengths and bond angles differ from C-C bonds, leading to a slightly distorted chair conformation.

The strain energy of a cyclic compound is a measure of its thermodynamic stability. For 1,4-oxathiane, the strain energy is relatively low, comparable to that of cyclohexane, indicating a high degree of stability. This low strain energy is a significant driving force for the intramolecular cyclization of this compound, as the formation of a stable, strain-free ring is energetically favorable.

Table 1: Comparison of Ring Strain in Six-Membered Rings

CompoundRing Strain (kcal/mol)Predominant Conformation
Cyclohexane~0Chair
1,4-Oxathiane Low Chair
PiperidineLowChair
TetrahydropyranLowChair

Note: The exact strain energy of 1,4-oxathiane can vary depending on the computational method used for its calculation, but it is consistently found to be low.

Comparison of Reactivity with Related Organosulfur Compounds

Structure-Reactivity Relationships within the Thioether Class

The reactivity of thioethers is largely dictated by the presence of the sulfur atom with its lone pairs of electrons, making it a good nucleophile. vt.edu In the case of this compound, the presence of both a hydroxyl group and a chloroalkyl group on the same molecule introduces additional layers of reactivity.

The sulfur atom in this compound is a soft nucleophile, meaning it reacts preferentially with soft electrophiles. Its nucleophilicity is influenced by the electron-withdrawing effects of the chloroethyl and hydroxyethyl (B10761427) groups. However, the sulfur atom is generally more nucleophilic than the oxygen atom in an analogous ether due to the greater polarizability of sulfur's valence electrons. vt.edu

A key feature of β-chloroethyl sulfides is their propensity to form cyclic sulfonium ions through intramolecular displacement of the chloride. This anchimeric assistance significantly enhances the reactivity of the chlorine atom towards nucleophilic substitution compared to a simple primary alkyl chloride. The rate of hydrolysis of 2-chloroethyl ethyl sulfide (B99878), for example, is significantly faster than that of typical primary alkyl chlorides, proceeding through an SN1-like mechanism involving the formation of a sulfonium ion intermediate.

Analogies and Differences in Chemical Behavior

The chemical behavior of this compound can be understood by comparing it to its ether analog, 2-(2-chloroethoxy)ethanol.

Analogies:

Both compounds possess a primary alcohol functional group, which can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

Both have a 2-chloroethyl group, which is susceptible to nucleophilic substitution reactions.

Differences:

Nucleophilicity of the Heteroatom: The sulfur atom in this compound is a stronger nucleophile than the oxygen atom in 2-(2-chloroethoxy)ethanol. vt.edu This is a general trend when comparing thioethers and ethers. nih.gov

Intramolecular Cyclization: As discussed, the sulfur atom in this compound readily participates in intramolecular cyclization to form a stable six-membered ring. While the oxygen in 2-(2-chloroethoxy)ethanol can also undergo intramolecular cyclization to form 1,4-dioxane, the reaction is generally slower due to the lower nucleophilicity of the oxygen atom.

Oxidation: The sulfur atom in thioethers can be easily oxidized to form sulfoxides and sulfones, a reaction that does not have a direct parallel with ethers under similar conditions.

Acidity of Adjacent Protons: The protons on the carbon atoms adjacent to the sulfur in a thioether are more acidic than those adjacent to the oxygen in an ether.

Table 2: Comparison of Properties of Thioethers and Ethers

PropertyThioether (R-S-R')Ether (R-O-R')
Heteroatom Nucleophilicity Higher Lower
Basicity Lower Higher
Propensity for Oxidation High (to sulfoxide/sulfone) Low
Bond Angle (C-X-C) ~99° ~110°

Design Principles for Novel Organosulfur Compounds Based on this compound Scaffold

The bifunctional nature of this compound makes it a versatile building block, or scaffold, for the design and synthesis of more complex organosulfur compounds. The presence of a reactive chloro group and a modifiable hydroxyl group allows for a variety of synthetic transformations.

One key design principle involves utilizing the differential reactivity of the two functional groups. For instance, the hydroxyl group can be protected, allowing for selective reaction at the chloro-substituted carbon. Subsequently, deprotection of the hydroxyl group would allow for further functionalization at that site.

Another important application of this scaffold is in the synthesis of heterocyclic compounds. As previously discussed, intramolecular cyclization leads to 1,4-oxathiane. By modifying the starting material, for example, by introducing substituents on the carbon backbone, a variety of substituted 1,4-oxathianes can be synthesized. These heterocycles are of interest in medicinal chemistry and materials science.

The this compound scaffold can also be used to introduce a flexible, hydrophilic thioether linkage into larger molecules. This can be particularly useful in drug design, where modifying the physicochemical properties of a lead compound is often necessary to improve its pharmacokinetic profile.

Furthermore, the principles of click chemistry can be applied to derivatives of this compound. For example, the hydroxyl group could be converted to an azide, and the chloro group to an alkyne (or vice versa), creating a precursor for intramolecular click cyclization or for linking to other molecules.

A notable application of analogous chloroethoxy ethanol (B145695) compounds is in the synthesis of crown ethers. These macrocyclic polyethers are known for their ability to selectively bind cations. The chloroethoxy moiety can be used to build up the polyether chain through Williamson ether synthesis. vt.edu Similarly, this compound could serve as a precursor for the synthesis of thio-crown ethers, which have different binding affinities and selectivities compared to their oxygen-containing counterparts.

Table 3: Potential Synthetic Transformations of the this compound Scaffold

Functional GroupReaction TypePotential Products
-OH (Alcohol) EsterificationEsters
EtherificationEthers
OxidationAldehyde, Carboxylic Acid
Conversion to Leaving GroupTosylates, Mesylates
-Cl (Alkyl Chloride) Nucleophilic SubstitutionAmines, Azides, Cyanides, etc.
EliminationAlkene
-S- (Thioether) OxidationSulfoxide, Sulfone
AlkylationSulfonium Salts
Molecule as a whole Intramolecular Cyclization1,4-Oxathiane

Q & A

Basic: What are the recommended synthetic routes for 2-((2-Chloroethyl)thio)ethanol, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution between 2-chloroethanethiol and ethylene oxide under controlled alkaline conditions. Key parameters include:

  • Temperature: Maintain 0–5°C to minimize side reactions (e.g., oxidation of thiol groups) .
  • Catalyst: Use triethylamine to neutralize HCl byproducts and drive the reaction forward .
  • Solvent: Polar aprotic solvents like THF enhance nucleophilicity .
    Yield optimization requires precise stoichiometric ratios (1:1.2 for thiol:ethylene oxide) and inert atmosphere to prevent thiol oxidation .

Advanced: How can microwave-assisted synthesis improve the efficiency of this compound production?

Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For this compound:

  • Time Reduction: Reactions complete in 10–15 minutes vs. 6–8 hours conventionally .
  • Yield Enhancement: Higher yields (85–90%) due to suppressed side reactions (e.g., thermal decomposition) .
  • Parameter Optimization: Use a DOE (Design of Experiments) approach to balance power (300–500 W), pressure (10–15 psi), and solvent volume .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 3.7–3.9 ppm (m, -CH2-S-) and δ 1.4–1.6 ppm (t, -CH2-Cl) confirm structure .
    • ¹³C NMR: Signals at 45 ppm (Cl-CH2) and 35 ppm (S-CH2) validate connectivity .
  • GC-MS: Monitor purity (>98%) and detect volatile impurities (e.g., residual ethylene oxide) .
  • FT-IR: Absorbance at 650 cm⁻¹ (C-Cl) and 2550 cm⁻¹ (S-H) ensures functional group integrity .

Advanced: How does the thioether group in this compound influence its reactivity compared to ether analogs?

Methodological Answer:
The thioether’s lower electronegativity (vs. oxygen in ethers) increases nucleophilicity, enabling:

  • Radical Stability: Participation in radical chain reactions (e.g., polymerization initiators) .
  • Metal Coordination: Binds transition metals (e.g., Rh, Pt) for catalytic applications, as seen in radiopharmaceutical syntheses .
  • Oxidation Sensitivity: Susceptibility to oxidation (→ sulfoxide/sulfone) requires inert storage conditions .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Nitrile gloves (12–15 mil), sealed goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods to limit inhalation of vapors (TLV: 1 ppm) .
  • Spill Management: Absorb with silica gel, neutralize with 10% NaOH, and dispose as halogenated waste .

Advanced: How can computational modeling predict the stability of this compound under varying pH and temperature?

Methodological Answer:

  • DFT Calculations: Predict bond dissociation energies (BDEs) for C-Cl (70–75 kcal/mol) and S-C (60–65 kcal/mol) to identify degradation pathways .
  • Molecular Dynamics: Simulate hydrolysis rates at pH 2–12; acidic conditions accelerate Cl⁻ elimination .
  • Thermogravimetric Analysis (TGA): Validate decomposition onset at 120°C, correlating with gas-phase IR data for HCl and SO₂ release .

Basic: What are the key contradictions in reported toxicity data for this compound, and how should researchers address them?

Methodological Answer:
Discrepancies exist in acute toxicity (LD50 ranges: 250–450 mg/kg in rats) due to:

  • Impurity Variability: Residual 2-chloroethanol (LD50: 100 mg/kg) skews results .
  • Test Models: Differences in rodent strains and administration routes (oral vs. dermal) .
    Resolution: Conduct purity-adjusted dosing and cross-validate with in vitro assays (e.g., HepG2 cell viability) .

Advanced: What strategies optimize the compound’s application in peptide receptor-targeted radiopharmaceuticals?

Methodological Answer:

  • Bifunctional Chelators: Conjugate via thioether linkages to Rh(III) or Pb-212 isotopes for targeted alpha therapy .
  • Stability Testing: Assess serum stability (37°C, 24h) to ensure >90% radiochemical purity .
  • In Vivo Tracking: Use SPECT/CT imaging with ¹⁰⁵Rh to monitor biodistribution and clearance .

Basic: How should researchers manage data reproducibility challenges for this compound?

Methodological Answer:

  • Batch Documentation: Record synthetic parameters (e.g., stirring rate, cooling time) to identify variability sources .
  • Reference Standards: Cross-check NMR/GC-MS data against NIST or PubChem libraries .
  • Collaborative Validation: Share samples with independent labs to confirm yields and purity .

Advanced: What environmental impact assessments are needed for this compound disposal?

Methodological Answer:

  • Aquatic Toxicity: Conduct Daphnia magna assays (EC50 < 10 mg/L indicates high hazard) .
  • Biodegradation Studies: Use OECD 301F tests; slow degradation (t½ > 60 days) mandates incineration .
  • Regulatory Compliance: Adhere to SARA Title III (Section 313) for halogenated waste reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.